molecular formula C17H17ClN2O2 B5550858 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide

2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B5550858
M. Wt: 316.8 g/mol
InChI Key: YESHLPHVTZXKEU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0978555 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Cancer Cell Line Inhibition

Compounds with structures related to 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide have been synthesized and investigated for their antitumor properties. For example, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited inhibitory capacity against the proliferation of the A549 and BGC-823 cancer cell lines (X. Ji et al., 2018). This research underscores the potential of morpholino-phenyl-benzamide derivatives in cancer therapy.

Synthesis and Pharmacological Applications

The synthesis of novel compounds bearing the morpholino and benzamide groups has been extensively studied for various pharmacological applications. For instance, 4-chloro-N-(3-morpholinopropyl)benzamide, an antidepressant, has been developed through a multi-step synthesis process, showcasing the importance of these compounds in the development of new therapeutic agents (N. S. Donskaya et al., 2004).

Chemical Synthesis and Molecular Structure

Research into the chemical synthesis and structural analysis of morpholine-containing benzamides has led to the development of methods for creating complex molecules with potential therapeutic effects. For example, the one-pot synthesis of 2-arylbenzoxazole derivatives through Cu(I) catalyzed C–N/C–O coupling of N-(2-chloro-phenyl)-2-halo-benzamides and primary amines demonstrates the versatility of these compounds in organic synthesis (Dazhuang Miao et al., 2015).

Gastrokinetic Agents and Biological Activity

Morpholine derivatives have been evaluated for their gastrokinetic activity, highlighting the potential of these compounds in treating gastrointestinal disorders. The compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide showed potent gastric emptying activity, comparing favorably with established treatments like cisapride and metoclopramide (S. Kato et al., 1991).

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESHLPHVTZXKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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